molecular formula C14H29N3O B5808533 2-[4-(1-propylpiperidin-4-yl)piperazin-1-yl]ethanol

2-[4-(1-propylpiperidin-4-yl)piperazin-1-yl]ethanol

Cat. No.: B5808533
M. Wt: 255.40 g/mol
InChI Key: MYCPOOAVQJDCEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(1-propylpiperidin-4-yl)piperazin-1-yl]ethanol is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological activities and applications in medicinal chemistry. The structure of this compound consists of a piperazine ring substituted with a propylpiperidine moiety and an ethanol group, making it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1-propylpiperidin-4-yl)piperazin-1-yl]ethanol typically involves multi-step procedures One common method includes the reaction of 1-propylpiperidine with piperazine in the presence of a suitable solvent and catalyst The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1-propylpiperidin-4-yl)piperazin-1-yl]ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives with altered biological activities.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological and chemical properties.

Scientific Research Applications

2-[4-(1-propylpiperidin-4-yl)piperazin-1-yl]ethanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[4-(1-propylpiperidin-4-yl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    3-(piperazin-1-yl)-1,2-benzothiazole: Exhibits antibacterial and antipsychotic properties.

    2-(4-phenylpiperazin-1-yl)-1H-benz[d]imidazole: Studied for its anxiolytic potential.

Uniqueness

2-[4-(1-propylpiperidin-4-yl)piperazin-1-yl]ethanol is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of the propylpiperidine moiety and the ethanol group allows for versatile modifications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-[4-(1-propylpiperidin-4-yl)piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29N3O/c1-2-5-15-6-3-14(4-7-15)17-10-8-16(9-11-17)12-13-18/h14,18H,2-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYCPOOAVQJDCEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)N2CCN(CC2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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